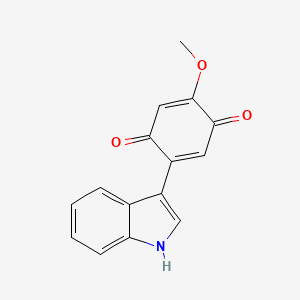
2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. Indole derivatives often exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial and anticancer activities.
2-(1H-Indol-3-yl)acetonitrile: Used as a fluorophore in various applications.
2-((1H-Indol-3-yl)thio)-N-benzyl: Investigated for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
647862-36-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-15-7-13(17)10(6-14(15)18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3 |
InChI Key |
JFNIDZVRQJDOSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
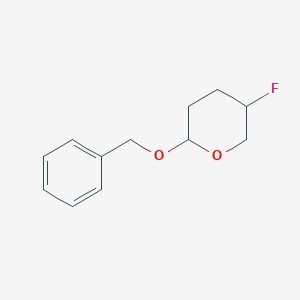
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
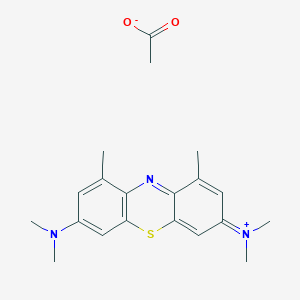
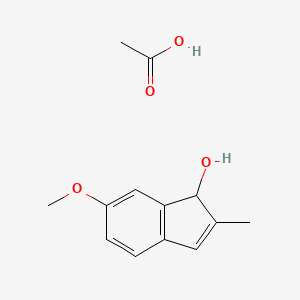
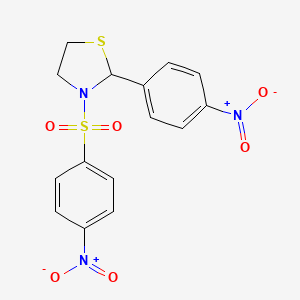


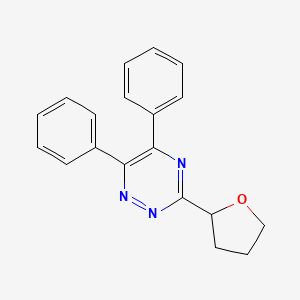
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
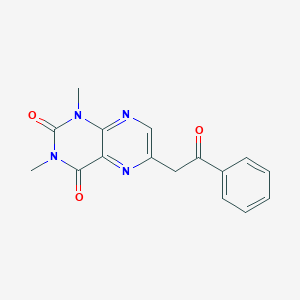
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
